(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19NO6S and its molecular weight is 389.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Furans and Pyrroles Synthesis : A method for the synthesis of 2-substituted 3-furfurals and 3-formyl pyrroles has been introduced, exploiting the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines. This approach enables the production of furans and pyrroles, essential synthons in chemical synthesis, found in natural products and pharmaceutical agents. The technique exhibits excellent functional group tolerance and efficiency, demonstrating the chemical versatility of furan derivatives (Kelly, Kerrigan, & Walsh, 2008).
Metal-Free Domino Reaction : A metal-free three-component, domino reaction has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This innovative approach highlights the utility of furan derivatives in the synthesis of complex heterocyclic structures, which could have implications for the development of new materials and bioactive molecules (Cui, Zhu, Li, & Cao, 2018).
Sulfonylation and Cyclization : The direct cross-coupling access to diverse aromatic sulfides, including furan derivatives, was achieved using palladium catalysis and sodium thiosulfate as a sulfurating agent. This method underscores the significance of sulfonyl groups in the modification of furan derivatives for the development of aromatic thioethers, further broadening the scope of synthetic applications (Qiao, Wei, & Jiang, 2014).
Heterocyclic β-Enamino Esters : The addition and cyclization reaction of 3-(2-imidazolidinylidene)-and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones with various reagents have been explored, leading to the formation of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. This process illustrates the potential of furan derivatives in constructing novel heterocyclic compounds with potential pharmaceutical applications (Huang & Wamhoff, 1984).
Applications in Heterocyclic Chemistry
- Novel Heterocyclic Compounds Synthesis : The synthesis of new N-Aryl sulfonyl hydrazone compounds from furan derivatives has been reported. These compounds showcase the adaptability of furan derivatives in the creation of complex molecules with potential for further exploration in materials science and pharmacology (Fathi & Mohammed, 2021).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c21-19(6-4-14-3-5-17-18(10-14)26-13-25-17)20-8-7-16(11-20)27(22,23)12-15-2-1-9-24-15/h1-6,9-10,16H,7-8,11-13H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMKBABTNSPEK-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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